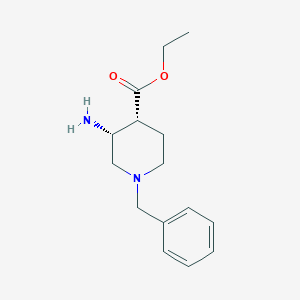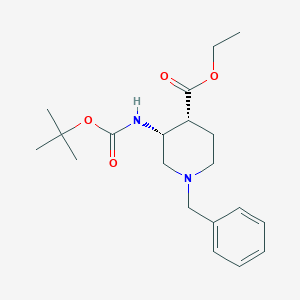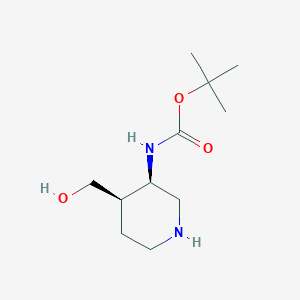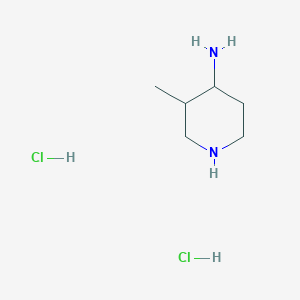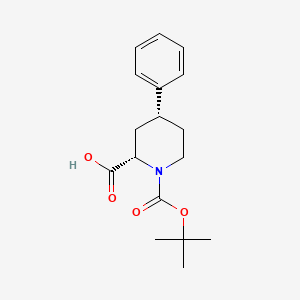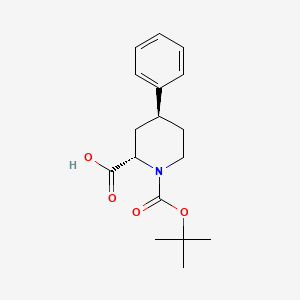
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. The compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
The synthesis of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the phenyl group at the 4-position of the piperidine ring. The final step involves the formation of the dicarboxylic acid moiety. Industrial production methods often optimize these steps to increase yield and purity, utilizing advanced techniques such as chiral chromatography for separation and purification .
化学反应分析
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, introducing different functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon for hydrogenation
科学研究应用
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is employed in the production of fine chemicals and as a precursor for various industrial catalysts
作用机制
The mechanism of action of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
相似化合物的比较
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid can be compared with other similar compounds, such as:
(2S,4R)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid: This diastereomer has different stereochemistry, leading to variations in reactivity and biological activity.
(2S,4S)-4-Methylproline: Another chiral compound used in similar applications but with distinct structural features.
(2S,4R)-4-Methylproline: Similar to (2S,4S)-4-Methylproline but with different stereochemistry, affecting its interactions and applications
These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and the resulting effects on its chemical and biological properties.
属性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGDJLPGZOFEW-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B8189216.png)
![6-Aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189220.png)
![6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189227.png)
![3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester](/img/structure/B8189233.png)
![(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8189242.png)
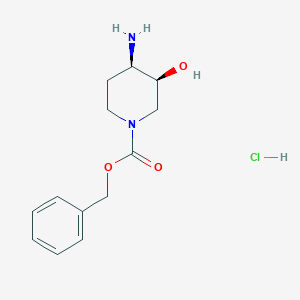
![1-Amino-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B8189261.png)
![1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride](/img/structure/B8189268.png)
